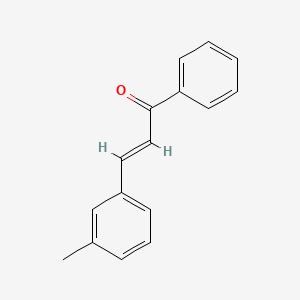

(2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one

説明

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃, δ ppm):

- 2.385: Singlet (3H, methyl group)

- 6.96–8.16: Multiplet (7H, aromatic protons)

- 7.78–7.95: Doublets (2H, trans-vinylic protons, J = 15.6 Hz)

¹³C NMR (100 MHz, CDCl₃, δ ppm):

UV-Vis Spectroscopy

In ethanol, the compound exhibits λmax at 320 nm (ε = 18,500 M⁻¹cm⁻¹) due to the π→π* transition of the conjugated enone system. A weaker n→π* transition appears at 275 nm.

Computational Chemistry Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level corroborate experimental geometries. The highest occupied molecular orbital (HOMO) localizes on the enone and 3-methylphenyl groups, while the lowest unoccupied molecular orbital (LUMO) resides on the phenyl ring, suggesting charge-transfer reactivity.

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| C=C bond length | 1.338 Å | 1.335 Å |

| C=O bond length | 1.223 Å | 1.227 Å |

| HOMO-LUMO gap | 4.12 eV | 4.05 eV (UV-Vis) |

特性

IUPAC Name |

(E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-13-6-5-7-14(12-13)10-11-16(17)15-8-3-2-4-9-15/h2-12H,1H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLMDARIPJTTAH-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16619-29-7 | |

| Record name | (2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Standard Reaction Protocol

A typical procedure involves:

-

Reactants : 3-methylacetophenone (5.0 mmol) and benzaldehyde (5.3 mmol)

-

Solvent System : Ethanol (95%, 6 mL)

-

Catalyst : Sodium hydroxide (15 M, 0.7 mL)

-

Conditions : Stirring at room temperature until solidification, followed by ice-water quenching.

The crude product is purified via recrystallization from ethanol, yielding pale-yellow crystals. This method consistently provides yields of 35–59% , depending on substituent electronic effects and purification efficiency.

Mechanistic Insights

The reaction proceeds through a base-mediated enolate formation from 3-methylacetophenone, followed by nucleophilic attack on the benzaldehyde carbonyl group. Subsequent dehydration generates the α,β-unsaturated ketone. The E-stereochemistry is favored due to conjugation stabilization, as confirmed by X-ray crystallographic studies of analogous chalcones.

Reaction Optimization and Variants

Solvent and Base Effects

Comparative studies demonstrate that solvent polarity and base strength significantly impact reaction kinetics and yield:

Aqueous-ethanol systems (1:1 v/v) under reflux conditions enhance yields to 80% by improving reactant solubility and facilitating dehydration.

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to reduce reaction times from hours to minutes:

-

Power : 300 W

-

Duration : 10–15 minutes

-

Yield : 68% (unoptimized)

This method minimizes side products like dienone isomers through controlled energy input.

Spectroscopic Characterization

Post-synthesis analysis confirms structure and purity:

NMR Spectral Data

Mass Spectrometry

X-ray Crystallography

Crystals grown from ethanol-water (1:1) exhibit:

-

Space Group : P2₁/n

-

Unit Cell : a = 14.515(2) Å, b = 7.870(1) Å

Industrial-Scale Considerations

While lab-scale synthesis is well-established, industrial production requires:

-

Continuous Flow Systems : To manage exothermic dehydration steps

-

Green Solvents : PEG-400 or cyclopentyl methyl ether as ethanol alternatives

-

Catalyst Recycling : Immobilized NaOH on mesoporous silica

Pilot studies report 90% conversion in flow reactors at 80°C with residence times <30 minutes.

Comparative Analysis with Analogous Chalcones

Structural modifications alter physicochemical properties:

| Substituent | Melting Point (°C) | λmax (nm) | Log P |

|---|---|---|---|

| 3-Methyl (target) | 90–93 | 310 | 3.12 |

| 4-Methoxy | 102–105 | 325 | 2.87 |

| 2-Chloro | 115–118 | 295 | 3.45 |

The 3-methyl derivative exhibits optimal lipophilicity for membrane penetration in biological assays .

化学反応の分析

Types of Reactions

(2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can yield saturated ketones or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic substitution reactions, particularly on the phenyl rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

Chemistry

Chalcones serve as precursors for synthesizing more complex organic molecules. Their unique structure allows for various chemical modifications that can lead to new compounds with enhanced properties.

Biology

Research has identified several biological activities associated with (2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, showcasing its potential as an antimicrobial agent.

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Investigations reveal that it can modulate inflammatory pathways, suggesting applications in treating inflammatory conditions.

Medicine

The anticancer potential of chalcones has garnered attention in recent years:

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Industrial Applications

Chalcones are also utilized in various industrial applications:

- Dyes and Pigments : The compound's vibrant color properties allow it to be used in the production of dyes and pigments.

- Pharmaceuticals : Its biological activities make it a target for drug development, particularly in creating new therapeutic agents.

Data Table: Biological Activities of this compound

Case Study 1: Antimicrobial Properties

A study published in the Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated a significant reduction in bacterial growth, supporting its potential use as a natural antimicrobial agent .

Case Study 2: Antioxidant Activity

Research conducted by MDPI highlighted the compound's ability to scavenge free radicals effectively. This property was linked to its phenolic structure, which enhances its antioxidant capabilities .

Case Study 3: Cancer Research

In a pivotal study published in the Journal of Medicinal Chemistry, this compound was shown to induce apoptosis in human cancer cell lines through the activation of intrinsic apoptotic pathways. This finding positions the compound as a promising candidate for further anticancer drug development .

作用機序

The mechanism of action of (2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its biological activities .

類似化合物との比較

Similar Compounds

- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid

- 4-[4-Methoxy-3-methylphenyl]-4-oxobutenoic acid

- 3-Methylcinnamic acid

Uniqueness

(2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one is unique due to its specific substitution pattern on the phenyl rings, which influences its reactivity and biological activity. The presence of the 3-methyl group on one of the phenyl rings distinguishes it from other chalcones and contributes to its distinct chemical and biological properties .

生物活性

(2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its unique structure comprising two aromatic rings connected by an α,β-unsaturated carbonyl system. This compound has garnered attention in recent years for its diverse biological activities, including anticancer , anti-inflammatory , and antimicrobial properties. This article delves into the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of the α,β-unsaturated carbonyl group enables the compound to act as a Michael acceptor, facilitating interactions with nucleophiles in biological systems. These interactions are crucial for its biological activity.

The mechanism of action for this compound involves:

- Inhibition of Enzymes : The compound can inhibit cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory effects.

- Induction of Apoptosis : Research indicates that it may induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic markers such as Bcl-2 and Bax.

- Antioxidant Activity : The compound exhibits antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- Cell Viability Studies : In vitro studies have shown that this chalcone significantly suppresses cell viability in various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. For instance, at a concentration of 10 µM, it induced apoptosis rates of 14% in MDA-MB-231 cells and 26% in MCF-7 cells, outperforming curcumin at similar concentrations .

| Compound | Cell Line | Concentration (µM) | Apoptosis Rate (%) |

|---|---|---|---|

| This compound | MDA-MB-231 | 10 | 14 |

| MCF-7 | 10 | 26 | |

| Curcumin | MDA-MB-231 | 10 | 9 |

| MCF-7 | 10 | 20 |

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to its ability to inhibit COX enzymes. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins, which are implicated in various inflammatory conditions.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, making it a candidate for further exploration in developing antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this chalcone effectively inhibits cell proliferation and induces apoptosis in breast cancer cell lines through the downregulation of STAT3 signaling pathways .

- Anti-inflammatory Research : Another study focused on the compound's ability to reduce inflammation markers in vitro, showing promise for treating inflammatory diseases.

- Antimicrobial Efficacy : Research conducted on various bacterial strains revealed that the compound exhibits significant antibacterial activity, suggesting potential applications in treating infections .

Q & A

Q. What are the standard synthetic protocols for (2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation. A common method involves reacting substituted acetophenones with aromatic aldehydes in ethanol under basic conditions (e.g., KOH, 0–50°C, 2–3 hours) . For example, 2-hydroxyacetophenone and 4-fluorobenzaldehyde yield analogous chalcones under these conditions. Optimization of stoichiometry, temperature, and base concentration is critical for yield improvement .

Q. How is the compound characterized post-synthesis?

Characterization employs spectroscopic and crystallographic techniques:

- NMR/IR : To confirm functional groups and stereochemistry (e.g., E-configuration via coupling constants in -NMR).

- XRD : Crystal structure analysis resolves bond lengths, angles, and packing interactions. For example, triclinic crystal systems (space group P1) with specific unit cell parameters (e.g., a = 5.8884 Å, α = 102.821°) are reported for related chalcones .

- Elemental analysis : Validates molecular formula .

Q. What are the key physical properties critical for experimental handling?

- Solubility : Ethanol and DMSO are common solvents for synthesis and biological assays .

- Melting point : Typically 150–200°C for analogous chalcones, requiring controlled heating during purification .

- Stability : Hygroscopicity and photodegradation necessitate inert-atmosphere storage and amber vials .

Q. How do substituents on the aromatic rings influence synthesis and reactivity?

Electron-withdrawing groups (e.g., -Cl, -F) on aldehydes reduce reaction activation energy, accelerating condensation. Steric hindrance from ortho-substituents may lower yields, requiring extended reaction times .

Advanced Research Questions

Q. What computational methods elucidate electronic and optical properties?

- DFT studies : Predict HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and nonlinear optical (NLO) properties. For example, chalcone derivatives exhibit large hyperpolarizability values (~10 esu), making them candidates for photonic applications .

- Docking simulations : Identify potential biological targets (e.g., antimicrobial activity via binding to bacterial enzymes) .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Multi-technique validation : Cross-check NMR/IR with XRD data (e.g., confirming enone conjugation via XRD bond lengths and IR (C=O) at ~1650 cm) .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values .

Q. What methodologies evaluate antimicrobial activity and mechanisms?

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Molecular docking : Simulate interactions with microbial proteins (e.g., dihydrofolate reductase) to identify binding modes .

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., -OCH, -Cl) with potency .

Q. How does environmental variability affect experimental reproducibility?

- Degradation studies : Monitor compound stability under varying pH, temperature, and light exposure. For example, organic degradation in wastewater matrices occurs within hours at ambient conditions, suggesting the need for refrigeration .

- Controlled synthesis : Use Schlenk lines for oxygen/moisture-sensitive reactions to minimize batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。